2-Oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide
Overview
Description
2-Oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a pyridine ring with a keto group at the 2-position, a phenyl group attached to the nitrogen atom, and a carboxamide group at the 3-position. It has garnered significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide typically involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline to form 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione. This intermediate then reacts with active methylene nitriles to afford the desired 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its antiproliferative activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 2-Oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide involves the inhibition of receptor tyrosine kinases (RTKs) such as TYRO3, AXL, MER, and MET. By inhibiting these kinases, the compound can prevent cell proliferation and induce apoptosis in cancer cells . This makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2-dihydropyridine-3,4-dicarbonitriles: These compounds have similar structures but with dicarbonitrile groups, showing antiproliferative activity against various cancer cell lines.
2-Oxo-6-tert-butyl-1,2,5,6,7,8-hexahydroquinoline-3,4-dicarbonitrile: Another similar compound with potential anticancer properties.
Uniqueness
2-Oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple RTKs and induce apoptosis in cancer cells sets it apart from other similar compounds.
Properties
IUPAC Name |
2-oxo-N-phenyl-1H-pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-11-10(7-4-8-13-11)12(16)14-9-5-2-1-3-6-9/h1-8H,(H,13,15)(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCBGRZRDXWZGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CNC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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